molecular formula C14H18BrNO4 B14043179 Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate

Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate

Cat. No.: B14043179
M. Wt: 344.20 g/mol
InChI Key: WBOPTLASVNELEY-NSHDSACASA-N
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Description

Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylacetic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation: The acid chloride is then reacted with (S)-tert-butyl 2-aminoacetate in the presence of a base such as triethylamine (TEA) to form the amide intermediate.

    Esterification: The amide intermediate is then esterified using methanol and a catalytic amount of sulfuric acid (H₂SO₄) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) and a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide, DMF).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Substitution: Various substituted phenyl derivatives.

    Deprotection: The free amine derivative.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The bromophenyl group can interact with various biological targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2-(4-chlorophenyl)-2-((tert-butoxycarbonyl)amino)acetate
  • Methyl (S)-2-(4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetate
  • Methyl (S)-2-(4-methylphenyl)-2-((tert-butoxycarbonyl)amino)acetate

Uniqueness

Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and biological activity. The Boc-protected amino group allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

Methyl (S)-2-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetate is a complex organic compound notable for its biological activity, particularly in medicinal chemistry and pharmacology. This document explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C14H18BrNO4
Molecular Weight: 344.20 g/mol
IUPAC Name: methyl (2S)-2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
InChI Key: WBOPTLASVNELEY-NSHDSACASA-N

The compound features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester, which contribute to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Bromophenyl Intermediate: Conversion of 4-bromophenylacetic acid to its acid chloride using thionyl chloride.
  • Amidation: Reaction of the acid chloride with (S)-tert-butyl 2-aminoacetate in the presence of triethylamine.
  • Esterification: Esterification of the amide intermediate with methanol and sulfuric acid to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The Boc group can act as a prodrug moiety, releasing the active amine in vivo, which is crucial for its pharmacological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated as a microtubule-targeting agent (MTA), exhibiting pro-apoptotic activity against various cancer cell lines, including hematological cancers and solid tumors. For instance, analogs derived from similar structures have demonstrated significant cytotoxicity in vitro against chronic lymphocytic leukemia cells and other cancer types through mechanisms involving apoptosis and autophagy inhibition .

Enzyme Inhibition

The compound has also been utilized in studies focusing on enzyme-substrate interactions. Its structural features allow it to serve as an inhibitor or modulator in biochemical pathways, particularly those related to protein modifications and metabolic processes .

Case Studies

  • Microtubule-Targeting Agents: A study designed multifunctional agents combining tubulin depolymerizing efficacy with autophagic flux inhibitory activity. The results indicated that these agents could effectively induce apoptosis in cancer cell lines while inhibiting protective autophagy mechanisms .
  • Structure-Activity Relationship Studies: Research has shown that modifications on the bromophenyl group can significantly alter the biological activity of related compounds, leading to enhanced potency against specific cancer types .

Applications in Medicine

This compound is being explored for:

  • Pharmaceutical Development: As an intermediate in synthesizing drugs targeting neurological disorders and inflammatory conditions.
  • Research Applications: In studies assessing enzyme interactions and cellular response mechanisms under stress conditions.

Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

methyl (2S)-2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,16,18)/t11-/m0/s1

InChI Key

WBOPTLASVNELEY-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)Br)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)OC

Origin of Product

United States

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